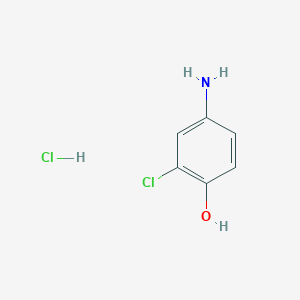

4-Amino-2-chlorophenol hydrochloride

Description

Properties

CAS No. |

7248-09-1 |

|---|---|

Molecular Formula |

C6H7Cl2NO |

Molecular Weight |

180.03 g/mol |

IUPAC Name |

4-amino-2-chlorophenol;hydrochloride |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-5-3-4(8)1-2-6(5)9;/h1-3,9H,8H2;1H |

InChI Key |

GWMXUYUAJMDREQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Amino 2 Chlorophenol Hydrochloride

Established Synthetic Routes to 4-Amino-2-chlorophenol (B1200274)

The traditional synthesis of 4-Amino-2-chlorophenol is predominantly achieved through the reduction of 2-chloro-4-nitrophenol (B164951), the chlorination of 4-aminophenol (B1666318), or the hydrolysis of specific dichlorinated precursors.

The reduction of the nitro group in 2-chloro-4-nitrophenol to an amine is a cornerstone of 4-Amino-2-chlorophenol synthesis. This transformation can be effectively carried out using catalytic hydrogenation or various inorganic reducing agents.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and cleaner reaction profiles. This process involves the use of hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include Raney Nickel, Platinum oxide, and Palladium on carbon (Pd/C). quickcompany.innjit.edu

The choice of catalyst can influence the reaction conditions and selectivity. For instance, the hydrogenation of 4-chloro-2-nitrophenol (B165678) using a 5% Pd/C catalyst has been studied, with investigations into optimizing temperature and pressure to achieve high conversion and selectivity, minimizing the undesired hydrodehalogenation side reaction. acs.org Research has shown that with a Pd/C catalyst, a high conversion of 2-chloro-4-nitrotoluene, a related compound, can be achieved at 120 °C and a pressure of 0.8 MPa. gychbjb.com Catalytic hydrogenation in either aqueous acid or alkaline media has been reported to provide smooth reduction, with yields ranging from 70% to 83% using palladium on charcoal or platinum oxide. njit.edu Raney Nickel has also been utilized as a catalyst for the hydrogenation of 4-chloro-2-nitrophenol in methanol (B129727). quickcompany.in

| Catalyst | Precursor | Reported Yield | Reference |

|---|---|---|---|

| Palladium on Charcoal | Sodium-2-nitro-4-chlorophenol-6-sulfonate | 70-83% | njit.edu |

| Platinum Oxide | Sodium-2-nitro-4-chlorophenol-6-sulfonate | 70-83% | njit.edu |

| Raney Nickel | Sodium-2-nitro-4-chlorophenol-6-sulfonate | 38% | njit.edu |

| Raney Nickel | 4-chloro-2-nitrophenol | Not specified | quickcompany.in |

Inorganic reducing agents offer an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required. Stannous chloride (SnCl₂) and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) are prominent examples.

Stannous chloride is known to effectively reduce aromatic nitro compounds to their corresponding anilines under mild conditions, preserving functionalities like benzyl (B1604629) groups and chlorine atoms that might be susceptible to cleavage under hydrogenation conditions. semanticscholar.org The reduction of nitroarenes with stannous chloride is a well-established method. semanticscholar.orgscispace.com For the conversion of sodium-2-nitro-4-chlorophenol-6-sulfonate to 2-amino-4-chlorophenol-6-sulfonic acid, stannous chloride in the presence of hydrochloric acid has been reported to give a yield of 81%. njit.edu

Hydrazine hydrate is another powerful reducing agent used for the conversion of nitroarenes to anilines. organic-chemistry.org It can be used in the presence of a catalyst, such as Palladium on carbon (Pd/C), to achieve selective reduction of halogenated nitroarenes. nih.govorganic-chemistry.org A patented method describes the reduction of 2-chloro-4-nitrophenol using hydrazine hydrate in the presence of activated carbon and ferric trichloride (B1173362) hexahydrate as catalysts, achieving a high yield and purity. google.comgoogle.com Another production method utilizing hydrazine hydrate catalytic reduction reports a product purity of over 97% and a yield of approximately 86%. google.com

| Reducing Agent | Precursor | Catalyst/Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Stannous Chloride | Sodium-2-nitro-4-chlorophenol-6-sulfonate | Hydrochloric Acid | 81% | njit.edu |

| Hydrazine Hydrate | 2-chloro-4-nitrophenol | Activated Carbon, Ferric Trichloride Hexahydrate | 93.8% | google.com |

| Hydrazine Hydrate | 4-chloro-2-nitrophenol | Not specified | ~86% | google.com |

An alternative synthetic route involves the direct chlorination of an aminophenol precursor. For example, a method for the synthesis of 2-chloro-4-aminophenol involves the chlorination of p-nitrophenol with chlorine in an inert organic solvent, followed by reduction. google.com While this specific example leads to the 2-chloro isomer, similar principles of electrophilic aromatic substitution could be applied to aminophenol substrates, although careful control of reaction conditions would be necessary to achieve the desired regioselectivity for 4-amino-2-chlorophenol.

Hydrolysis reactions can also be employed to synthesize aminophenols. One documented route involves the high-pressure hydrolysis of 3,4-dichloronitrobenzene (B32671) to produce 2-chloro-4-nitrophenol, which is then reduced. google.com Another approach starts with the sulfonation and nitration of p-dichlorobenzene, followed by hydrolysis to yield sodium-2-nitro-4-chlorophenol-6-sulfonate. This intermediate is then reduced to the corresponding amino sulfonic acid. njit.edu These methods highlight the utility of hydrolysis in creating the phenol (B47542) functionality from appropriately substituted chloroaromatics.

Reduction of Chloronitrophenol Precursors

Novel and Green Synthesis Approaches

Recent research has focused on developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. For the reduction of nitrophenols, the development of novel catalysts, such as those based on copper, silver, and gold nanoparticles deposited on porous supports, represents a step towards greener synthesis. nih.gov

Electrochemical Synthesis Methods for Derivatives

Electrochemical methods offer a pathway for the synthesis of derivatives of 4-Amino-2-chlorophenol, particularly through oxidative coupling reactions. The electrochemical oxidation of aminophenols can lead to the formation of phenoxazine (B87303) rings, which are core structures in some dyes and biologically active molecules. The general mechanism for the electrochemical oxidation of aniline (B41778) derivatives involves the initial formation of a radical cation, which can then undergo further reactions.

In the case of chlorophenols, electrochemical oxidation has been studied for wastewater treatment, where degradation proceeds through various intermediates. For instance, the electrochemical oxidation of 4-chlorophenol (B41353) on a UV-treated TiO2 nanotube electrode has shown high electrocatalytic activity. nih.gov The degradation of 4-chlorophenol can proceed through intermediates such as hydroquinone, benzoquinone, and various organic acids. nih.gov This indicates that the phenol moiety of 4-Amino-2-chlorophenol is susceptible to electrochemical oxidation. The presence of the amino group would likely influence the oxidation potential and the nature of the resulting products, potentially leading to polymerization or the formation of dimeric structures through N-N or C-N coupling.

| Electrode Material | Reactant | Potential/Conditions | Product Type | Reference |

| UV treated TiO₂ nanotubes | 4-Chlorophenol, 4-Aminophenol | Not specified | Oxidation products | nih.gov |

| Ti/IrO₂/RuO₂ (Anode) | 4-Chlorophenol | Not specified | Dechlorination and oxidation products | nih.gov |

Catalytic Systems for Enhanced Reaction Selectivity and Yield

For instance, a patent describes the synthesis of 2-chloro-4-aminophenol where 2-chloro-4-nitrophenol is reduced using hydrazine hydrate in the presence of a catalyst system comprising activated carbon and ferric trichloride hexahydrate. google.com Another patent details a production method for 4-chloro-2-aminophenol via a nitrification-catalytic reduction reaction using a hydrazine hydrate catalytic reduction method, achieving a product purity of over 97% and a yield of around 86%. mdpi.com The choice of catalyst is critical; for example, metal-organic frameworks (MOFs) like Co-BDC have demonstrated high efficiency in the catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol, with a conversion yield of about 99.25% in 2 minutes. nih.gov

The following table summarizes different catalytic systems used for the reduction of nitrophenols:

| Catalyst | Reactant | Reducing Agent | Yield | Reference |

| Activated Carbon / FeCl₃·6H₂O | 2-chloro-4-nitrophenol | Hydrazine hydrate | High (not specified) | google.com |

| Not specified | 4-chloro-2-nitrophenol | Hydrazine hydrate | ~86% | mdpi.com |

| Co-BDC (MOF) | 4-Nitrophenol | Not specified | ~99.25% | nih.gov |

| CuFe₅O₈ | 4-Nitrophenol | NaBH₄ | High (not specified) | mdpi.com |

Process Optimization Studies for Scalable Academic Production

For the scalable production of fine chemicals like 4-Amino-2-chlorophenol and its derivatives, process optimization is key to ensuring safety, efficiency, and purity. A significant advancement in this area is the use of continuous flow microchannel reactors. A patent for the synthesis of the related compound 4-amino-3-chlorophenol (B108459) highlights the advantages of this technology. google.compatsnap.com The synthesis involves a three-step process of diazotization, coupling, and reduction.

Derivatization and Functionalization Reactions of 4-Amino-2-chlorophenol

Synthesis of N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea

4-Amino-2-chlorophenol serves as a precursor for the synthesis of N-(3-chloro-4-hydroxyphenyl)-N′,N′-dimethylurea. While specific literature detailing the direct synthesis from 4-Amino-2-chlorophenol was not prominently found in the search results, the reaction would likely proceed through the reaction of the amino group of 4-Amino-2-chlorophenol with a suitable reagent to introduce the N',N'-dimethylurea moiety. A plausible synthetic route involves the reaction of 4-Amino-2-chlorophenol with dimethylcarbamoyl chloride in the presence of a base to neutralize the HCl byproduct. Alternatively, it could be synthesized by reacting 4-Amino-2-chlorophenol with phosgene (B1210022) to form an isocyanate intermediate, followed by a reaction with dimethylamine.

Formation of Azo Dyes and Pigments

The primary amino group of 4-Amino-2-chlorophenol allows it to be a key component in the synthesis of azo dyes. The general procedure for forming azo dyes involves two main steps: diazotization and azo coupling. wikipedia.orgcuhk.edu.hkdoubtnut.comnih.gov

Diazotization : The aromatic primary amine, in this case, 4-Amino-2-chlorophenol, is treated with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing. cuhk.edu.hk

Azo Coupling : The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or an aniline derivative. The diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction. wikipedia.orgdoubtnut.com For example, coupling the diazonium salt of 4-Amino-2-chlorophenol with a compound like β-naphthol in an alkaline solution would produce a brightly colored azo dye. The extended conjugated system formed by the azo group (-N=N-) acts as a chromophore, responsible for the color of the compound. doubtnut.com

A study on the estimation of p-aminophenol details the diazotization process and subsequent coupling with 4-chlororesorcinol (B43231) in an alkaline medium to form a water-soluble azo dye. researchgate.net A similar principle would apply to 4-Amino-2-chlorophenol.

Reaction with Phosphorus-Containing Reagents

The amino and hydroxyl groups of 4-Amino-2-chlorophenol are both reactive towards phosphorus-containing reagents. The specific outcome of the reaction would depend on the reagent used and the reaction conditions.

For instance, phosphoryl chloride (POCl₃) reacts with alcohols and phenols to give phosphate (B84403) esters and with amines to give phosphoramidates. wikipedia.org Therefore, the reaction of 4-Amino-2-chlorophenol with POCl₃ could potentially lead to phosphorylation at either the hydroxyl or the amino group, or both, depending on the stoichiometry and reaction conditions.

Another example of a reaction with a phosphorus-containing reagent is the use of phosphorus trichloride (PCl₃) as a dehydrating agent or to facilitate amide bond formation. A study on the synthesis of rafoxanide, a halogenated salicylanilide, describes the reaction of an aminoether with a salicylic (B10762653) acid in the presence of PCl₃ to form the corresponding salicylanilide, with the PCl₃ facilitating the in situ formation of an acid chloride. nih.gov A similar reaction could be envisaged where the amino group of 4-Amino-2-chlorophenol reacts with a carboxylic acid in the presence of PCl₃ to form an amide.

Formation of Spirobis[1,3,2-benzoxazaphosphole] Derivatives

The synthesis of spirobis[1,3,2-benzoxazaphosphole] derivatives involves the reaction of 4-amino-2-chlorophenol hydrochloride with phosphorus trichloride. This reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride generated. The amino and hydroxyl groups of two molecules of 4-amino-2-chlorophenol react with the phosphorus trichloride to form a spirocyclic compound, where the phosphorus atom is the central spiro atom, bonded to the oxygen and nitrogen atoms of the two benzoxazaphosphole rings. The resulting spiro compounds have applications in materials science and as ligands in coordination chemistry.

Development of Novel Fluorescent pH-Indicators

4-Amino-2-chlorophenol serves as a crucial building block in the creation of advanced fluorescent pH-indicators. One notable example is the synthesis of 1,4-diketo-3-((4-[N-(3-chloro-4-hydroxyphenyl)amino]sulfonyl)phenyl)-6-phenylpyrrolo[3,4-c]pyrrole. These indicators are designed to exhibit changes in their fluorescence properties in response to variations in pH. The synthesis involves multi-step reactions where the amino group of 4-amino-2-chlorophenol is typically modified to link it to a fluorophore core. The electronic properties of the resulting molecule are sensitive to the protonation state of the phenolic hydroxyl group and the amino group, leading to pH-dependent shifts in the fluorescence emission spectrum. This characteristic is valuable for real-time monitoring of pH in biological systems and chemical processes.

A novel acidotropic dual-excitation and dual-emission pH indicator, 2-(4-pyridyl)-5-((4-(2-dimethylaminoethyl-aminocarbamoyl) methoxy)phenyl)oxazole (PDMPO), has been developed for labeling acidic organelles in live cells. nih.gov This compound exhibits intense yellow fluorescence at lower pH and blue fluorescence at higher pH, making it suitable for ratio imaging to monitor pH fluctuations. nih.gov

| Indicator Type | Key Features | Potential Applications |

| Pyrrolo[3,4-c]pyrrole-based | pH-dependent fluorescence | Biological imaging, chemical sensing |

| PDMPO | Dual-excitation, dual-emission, acidotropic | Labeling acidic organelles, ratiometric pH measurement in live cells |

Synthesis of Schiff Bases and Related Compounds

Schiff bases, or imines, are readily synthesized from this compound through condensation reactions with various aldehydes and ketones. nih.govresearchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (imine). The presence of the chloro and hydroxyl groups on the aromatic ring of 4-amino-2-chlorophenol can influence the reactivity and properties of the resulting Schiff bases. These compounds are of significant interest due to their wide range of applications, including as intermediates in organic synthesis, as ligands for metal complexes, and for their potential biological activities. nih.govajol.info For instance, Schiff bases derived from 4-aminophenol have been synthesized and shown to possess antimicrobial and antidiabetic properties. nih.govresearchgate.net

The general procedure for synthesizing Schiff bases from 4-aminophenol derivatives involves mixing the amine and an aldehyde in absolute ethanol, often with a few drops of glacial acetic acid as a catalyst, and stirring the mixture at room temperature. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Catalyst |

| 4-Amino-2-chlorophenol | Aldehyde/Ketone | Schiff Base (Imine) | Acid (e.g., Acetic Acid) |

| 2-Aminophenol (B121084) | 4-Chloroacetophenone | Biologically active Schiff base | Conc. H2SO4 |

Formation of Heterocyclic Scaffolds (e.g., Oxadiazole Analogues)

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) analogues. mdpi.com The synthesis of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues begins with the conversion of 2-amino-4-chlorophenol (B47367) to 1-(5-chloro-2-hydroxyphenyl)urea. mdpi.com This intermediate is then treated with hydrazine hydrate to form a hydrazinecarboxamide derivative. mdpi.com Finally, cyclization with various aromatic aldehydes yields the desired 2,5-disubstituted 1,3,4-oxadiazole analogues. mdpi.comd-nb.info These compounds are investigated for their potential pharmacological activities. The synthetic route to these oxadiazoles (B1248032) highlights the utility of 4-amino-2-chlorophenol in constructing complex heterocyclic systems.

General synthetic strategies for 1,2,4-oxadiazoles often involve the use of amidoximes with carbonyl compounds. nih.gov

| Intermediate | Reagents | Product |

| 2-Amino-4-chlorophenol | Sodium cyanate, Glacial acetic acid | 1-(5-Chloro-2-hydroxyphenyl)urea |

| 1-(5-Chloro-2-hydroxyphenyl)urea | Hydrazine hydrate, Ethanol | N-(5-Chloro-2-hydroxyphenyl)hydrazinecarboxamide |

| N-(5-Chloro-2-hydroxyphenyl)hydrazinecarboxamide | Aromatic aldehyde, Ethanol/Water, NaHSO3 | 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol |

Oxidative Coupling Reactions with 4-Aminoantipyrine (B1666024)

Oxidative coupling reactions involving 4-amino-2-chlorophenol and 4-aminoantipyrine are utilized in analytical chemistry for the determination of phenols. In this reaction, under oxidizing conditions (e.g., in the presence of an oxidizing agent like potassium ferricyanide), 4-aminoantipyrine couples with phenols to form a colored product. The amino group of 4-amino-2-chlorophenol directs the coupling to the position para to it. The resulting product is a dye, and the intensity of its color, which can be measured spectrophotometrically, is proportional to the concentration of the phenol. This method allows for the quantitative analysis of phenolic compounds. Polydentate Schiff base ligands have been synthesized from the condensation of benzil (B1666583) and 4-aminoantipyrine with 2-amino-4-chlorophenol. semanticscholar.org

Advanced Analytical Characterization and Methodologies for 4 Amino 2 Chlorophenol Hydrochloride

Spectroscopic Techniques for Molecular Structure Elucidation and Purity Assessment

Spectroscopic methods are fundamental in determining the molecular structure and confirming the identity of 4-Amino-2-chlorophenol (B1200274) hydrochloride. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise structure of a molecule by mapping the carbon and proton environments. For 4-Amino-2-chlorophenol, ¹H NMR and ¹³C NMR spectra provide definitive information about the arrangement of atoms within the molecule.

In the ¹H NMR spectrum of the related compound 2-Amino-4-chlorophenol (B47367), the aromatic protons exhibit distinct chemical shifts and coupling constants due to their electronic environments, which are influenced by the hydroxyl (-OH), amino (-NH₂), and chloro (-Cl) substituents. chemicalbook.com The proton ortho to the hydroxyl group, for instance, would appear at a different chemical shift than the proton ortho to the amino group. The hydrochloride form would likely show a downfield shift for protons near the protonated amine group (-NH₃⁺).

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the attached substituents. The carbon atom bonded to the chlorine atom and the one bonded to the hydroxyl group would show characteristic downfield shifts. rsc.org

Table 1: Predicted NMR Spectral Data for the 4-Amino-2-chlorophenol Moiety

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Influences |

|---|---|---|---|

| ¹H | H-3 | ~6.6-6.8 | Ortho to -OH and -Cl |

| ¹H | H-5 | ~6.4-6.6 | Ortho to -NH₂ |

| ¹H | H-6 | ~6.6-6.7 | Meta to -OH and -Cl, Ortho to -NH₂ |

| ¹³C | C-1 | ~143-145 | Attached to -OH |

| ¹³C | C-2 | ~120-123 | Attached to -Cl |

| ¹³C | C-3 | ~115-117 | |

| ¹³C | C-4 | ~139-141 | Attached to -NH₂ |

| ¹³C | C-5 | ~115-117 | |

| ¹³C | C-6 | ~113-115 |

Note: Data are predictive and based on spectral information for structurally similar compounds such as 2-Amino-4-chlorophenol. chemicalbook.comrsc.org Shifts for the hydrochloride salt may vary.

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of 4-Amino-2-chlorophenol hydrochloride provides clear evidence for its key structural features.

The spectrum would be characterized by broad absorption bands in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the phenolic group and the N-H stretching vibrations of the amino group (or ammonium (B1175870) in the hydrochloride salt). researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations typically observed above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretching vibration is also expected, typically in the fingerprint region between 600 and 800 cm⁻¹. nih.gov

Table 2: Characteristic FTIR Absorption Frequencies for 4-Amino-2-chlorophenol

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 (broad) |

| Aromatic N-H | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| C-O | Stretching | 1200 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Source: Data compiled from general FTIR correlation tables and spectra of related aminophenols and chlorophenols. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and chromophores. The substituted benzene (B151609) ring in 4-Amino-2-chlorophenol acts as a chromophore. The presence of auxochromes, such as the hydroxyl (-OH) and amino (-NH₂) groups, modifies the absorption characteristics of the benzene ring, typically shifting the absorption maxima to longer wavelengths (a bathochromic shift).

While detailed spectral studies are not widely published, the compound's ability to absorb UV light is leveraged in analytical techniques like HPLC, where UV detectors are commonly set at wavelengths such as 275 nm or 280 nm for its detection and quantification. sielc.comutu.ac.in This confirms that the molecule possesses a chromophore that is active in the UV region.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high precision and can also be used to deduce its structure by analyzing fragmentation patterns. The nominal molecular weight of 4-Amino-2-chlorophenol is 143.57 g/mol . ncats.io

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion (M⁺) peak will appear as a pair of peaks separated by two m/z units, with a characteristic intensity ratio of approximately 3:1. For 4-Amino-2-chlorophenol, this would result in peaks at m/z 143 and 145. nih.gov

The coupling of HPLC with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and selective method for the analysis of 4-Amino-2-chlorophenol. ulisboa.pt Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, allowing the transfer of ions from solution into the gas phase with minimal fragmentation. nih.gov

In positive ion mode, ESI typically generates the protonated molecular ion, [M+H]⁺, which for 4-Amino-2-chlorophenol would be observed at m/z 144 (for the ³⁵Cl isotope) and 146 (for the ³⁷Cl isotope). ulisboa.pt

Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The [M+H]⁺ precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The analysis of these fragments provides a structural fingerprint of the molecule, enhancing the certainty of its identification, especially in complex matrices. ulisboa.ptnih.gov

Table 3: Mass Spectrometric Data for 4-Amino-2-chlorophenol

| Parameter | Value | Notes |

|---|---|---|

| Molecular Formula | C₆H₆ClNO | ncats.io |

| Molecular Weight | 143.57 g/mol | |

| Molecular Ion (M⁺) | m/z 143, 145 | Characteristic ~3:1 isotopic pattern for one Cl atom. nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Methods for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from other substances and for its precise quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method employed for this purpose. utu.ac.in

In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A typical method for the analysis of 2-Amino-4-chlorophenol, a closely related compound, involves a C18 column with a mobile phase consisting of a mixture of water, acetonitrile (B52724), and an acid like acetic acid, which helps to ensure good peak shape. utu.ac.in Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance, such as 280 nm. utu.ac.in

For more complex samples or when higher sensitivity is required, HPLC is coupled with mass spectrometry (LC-MS/MS), as described previously. This combination allows for both the chromatographic separation and the highly specific detection and quantification of the target compound. ulisboa.pt

Table 4: Example of RP-HPLC Method for Analysis of 2-Amino-4-chlorophenol

| Parameter | Condition |

|---|---|

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Water: Acetonitrile: Acetic Acid (70:30:1 v/v/v) |

| Flow Rate | 1.5 mL/min |

| Detection | UV at 280 nm |

| Retention Time | ~4.0 min |

Source: Adapted from a method for the determination of 2-amino-4-chlorophenol in Chlorzoxazone (B1668890) formulations. utu.ac.in

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of High-Performance Liquid Chromatography (HPLC) methods are crucial for the quantitative determination of this compound and its related impurities in various samples. A robust HPLC method ensures specificity, linearity, accuracy, precision, and sensitivity, adhering to guidelines set by regulatory bodies. mfd.org.mkutu.ac.in Method validation for analogous compounds like 4-aminophenol (B1666318) involves assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), and robustness to confirm the method's reliability. utu.ac.innih.gov For instance, validation of an HPLC method for 2-amino-4-chlorophenol, a related substance of Chlorzoxazone, confirmed the method's specificity, linearity, precision, and accuracy. researchgate.net Such methods are essential for quality control in pharmaceutical manufacturing, ensuring that the concentration of the active ingredient and any impurities are within specified limits. utu.ac.in

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for the assay and determination of related substances of polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. sielc.com For the analysis of the structurally similar 2-amino-4-chlorophenol, a C18 column (250 × 4.6 mm, 5 µm particle size) has been effectively used. utu.ac.inresearchgate.net This setup allows for the separation of the main compound from its potential impurities and degradation products. utu.ac.in The detection is typically carried out using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 280 nm for 2-amino-4-chlorophenol. utu.ac.inresearchgate.net The method's validation demonstrates its suitability for quantifying the main compound and controlling impurities in pharmaceutical formulations. researchgate.net

Interactive Table: Typical RP-HPLC Parameters for Aminochlorophenol Analysis

| Parameter | Typical Value/Condition | Source |

| Column | C18, 250 x 4.6 mm, 5 µm | utu.ac.inresearchgate.net |

| Mobile Phase | Water: Acetonitrile: Acetic Acid (70:30:1, v/v/v) | utu.ac.inresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | utu.ac.innih.gov |

| Detection | UV at 280 nm | utu.ac.inresearchgate.net |

| Column Temperature | 25 - 40 °C | mfd.org.mknih.gov |

| Injection Volume | 10 µL | mfd.org.mkutu.ac.in |

The selection of an appropriate column and the optimization of the mobile phase are critical for achieving efficient separation in HPLC analysis. phenomenex.com The goal is to obtain good peak symmetry for the main component and achieve a suitable level of quantification for any related substances. mfd.org.mk

For polar analytes like aminophenols, specialized reversed-phase columns such as the Zorbax SB-Aq are often suitable. nih.gov Unlike traditional C18 columns that can suffer from phase dewetting in highly aqueous mobile phases, these columns are designed to remain fully hydrated, ensuring consistent retention and peak shape. nih.gov The choice of stationary phase is crucial; for example, a Newcrom R1 column, a special reverse-phase column with low silanol (B1196071) activity, has been used for the analysis of 4-Amino-2,6-dichlorophenol (B1218435). sielc.com

Mobile phase optimization involves adjusting the solvent composition, pH, and additives to control the retention and resolution of the analytes. phenomenex.commastelf.com A typical mobile phase for aminophenol analysis is a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium formate) and an organic modifier like acetonitrile or methanol (B129727). mfd.org.mksielc.com The pH of the mobile phase is a critical parameter that can be adjusted to control the ionization state of the analyte and improve peak shape. mastelf.com Gradient elution, where the composition of the mobile phase is changed during the run, is often employed to separate compounds with a wide range of polarities and to reduce analysis time. mfd.org.mknih.gov For instance, a gradient method using a phosphate buffer and acetonitrile has been optimized for the separation of paracetamol and its impurities, including 4-aminophenol. mfd.org.mk

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative identification and separation of compounds like this compound. libretexts.org It is widely used for monitoring the progress of chemical reactions, checking the purity of a compound, and as a pilot method for developing HPLC conditions. libretexts.orgaga-analytical.com.pl A validated TLC-densitometric method is a common approach for the simultaneous determination of a drug and its degradation products, such as in the case of chlorzoxazone and its impurity, 2-amino-4-chlorophenol.

In TLC, a stationary phase, such as silica (B1680970) gel or alumina, is coated on an inert backing. libretexts.org For separating polar compounds like aminophenols, silica gel plates are commonly used. libretexts.org The separation is achieved based on the differential partitioning of the components between the stationary phase and the mobile phase. aga-analytical.com.pl The choice of the mobile phase (solvent system) is critical for achieving good separation. libretexts.org After development, the separated spots can be visualized under UV light or by using a chemical staining reagent. libretexts.org While TLC is generally a qualitative or semi-quantitative technique, preparative TLC can be used to isolate small quantities of a compound for further analysis. analyticaltoxicology.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information about molecular geometry, conformation, and intermolecular interactions, such as hydrogen bonding.

While the specific crystal structure for this compound was not found in the available search results, the structure of the closely related compound, 4-amino-2,6-dichlorophenol, offers significant insight into the solid-state characteristics of this class of molecules. nih.govresearchgate.net The analysis of 4-amino-2,6-dichlorophenol revealed a planar molecular structure. nih.govresearchgate.net In the crystal lattice, molecules are linked by intermolecular O—H⋯N and N—H⋯O hydrogen bonds, forming infinite chains and sheets. nih.govresearchgate.net The presence of the dichloro substitution prevents the complete saturation of the hydrogen bonding network that is observed in simpler aminophenols. nih.govresearchgate.net This detailed structural information is invaluable for understanding the physical properties of the compound and its interactions in the solid state.

Interactive Table: Crystallographic Data for 4-amino-2,6-dichlorophenol

| Parameter | Value | Source |

| Chemical Formula | C₆H₅Cl₂NO | nih.govresearchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 4.6064 (5) | researchgate.net |

| b (Å) | 11.7569 (12) | researchgate.net |

| c (Å) | 13.2291 (13) | researchgate.net |

| β (°) | 96.760 (5) | researchgate.net |

| Volume (ų) | 711.47 (13) | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 120 | researchgate.net |

Development of Trace Analysis Methods in Diverse Matrices

The detection and quantification of trace levels of chlorophenols, including 4-Amino-2-chlorophenol, in complex matrices like environmental samples present significant analytical challenges. These compounds are considered priority pollutants due to their toxicity and persistence. ulisboa.ptasianpubs.org Consequently, highly sensitive and selective analytical methods are required for their monitoring. Method development typically involves two key stages: efficient sample preparation to extract and concentrate the analyte from the matrix, and sensitive instrumental analysis for detection and quantification. asianpubs.org

Analyzing chlorophenols in water samples often requires a pre-concentration step to achieve the low detection limits mandated by environmental regulations. s4science.at Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. ulisboa.ptthermofisher.com The methodology involves passing a large volume of the water sample through a cartridge containing a solid adsorbent that retains the analytes of interest. thermofisher.com After extraction, the analytes are eluted from the cartridge with a small volume of an organic solvent, effectively concentrating the sample. s4science.at

A specific method for the determination of 2-amino-4-chlorophenol in water involves SPE using styrene (B11656) divinylbenzene (B73037) copolymer cartridges, followed by analysis using high-performance liquid chromatography coupled to tandem mass spectrometry with electrospray ionization (SPE-ESI-LC-MS/MS). ulisboa.pt This approach is chosen due to the high polarity of the target compounds. ulisboa.pt The LC-MS/MS system provides excellent selectivity and sensitivity, allowing for the reliable quantification of the analyte at trace levels. ulisboa.pt The optimization of mass spectrometry parameters, such as capillary voltage and desolvation temperature, is crucial for achieving the desired sensitivity. ulisboa.pt Other methods for chlorophenol analysis in water include GC-MS and UHPLC with photodiode array (PDA) detection following SPE. s4science.atthermofisher.com

Interactive Table: Example SPE Protocol for Phenols in Water

| Step | Procedure | Source |

| 1. Cartridge Conditioning | Rinse cartridge with 3 mL dichloromethane, then 3 mL methanol, then 3 mL 0.05 N HCl. | thermofisher.com |

| 2. Sample Loading | Load 1 L of acidified (pH < 2) water sample onto the cartridge at 20 mL/min. | s4science.atthermofisher.com |

| 3. Cartridge Washing | Wash the cartridge with 10 mL water. | thermofisher.com |

| 4. Cartridge Drying | Dry the cartridge under a stream of nitrogen for 5-15 minutes. | thermofisher.com |

| 5. Analyte Elution | Elute the retained compounds with a suitable organic solvent (e.g., 10 mL dichloromethane). | thermofisher.com |

Determination as an Impurity in Pharmaceutical Formulations

4-Amino-2-chlorophenol can be present as a significant impurity in certain pharmaceutical products, necessitating robust analytical methods for its detection and quantification. It is a known synthetic precursor and potential degradation product of the muscle relaxant chlorzoxazone. researchgate.netresearchgate.net Regulatory bodies emphasize the importance of controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. researchgate.net Consequently, various analytical techniques have been developed and validated for the determination of 4-amino-2-chlorophenol in pharmaceutical matrices.

A common approach involves reversed-phase high-performance liquid chromatography (RP-HPLC), a technique widely used for its specificity, sensitivity, and precision. researchgate.netnih.gov One validated compendial RP-HPLC method utilizes a C18 column with an isocratic mobile phase composed of water, acetonitrile, and acetic acid. researchgate.net This method allows for the effective separation of the main drug from its related substances, including 4-amino-2-chlorophenol. researchgate.net Detection is typically performed using a UV detector, with specific wavelengths chosen to maximize sensitivity for the impurity. researchgate.net

Another established technique is spectrophotometry. A colorimetric method has been developed for the determination of 2-amino-4-chlorophenol (an isomer of the target compound) in chlorzoxazone bulk powder. researchgate.net This method is based on the reaction of the impurity with 4-aminoantipyrine (B1666024) in the presence of an alkaline oxidizing agent, which produces a red-colored product that can be measured at a specific wavelength (520 nm). researchgate.net The method's validation has demonstrated a linear relationship between absorbance and concentration over a defined range. researchgate.net

The performance of these analytical methods is characterized by several key parameters, including linearity, limit of detection (LOD), and limit of quantitation (LOQ), which are summarized in the table below. researchgate.netresearchgate.net

Table 1: Analytical Methods for 4-Amino-2-chlorophenol in Pharmaceuticals

| Parameter | RP-HPLC Method researchgate.net | Spectrophotometric Method researchgate.net |

|---|---|---|

| Analyte | 2-Amino-4-chlorophenol | 2-Amino-4-chlorophenol |

| Matrix | Chlorzoxazone Formulations | Chlorzoxazone Bulk Powder |

| Column/Reagent | C18 (250 x 4.6 mm, 5 µm) | 4-Aminoantipyrine / K₃[Fe(CN)₆] |

| Mobile Phase/Solvent | Water:Acetonitrile:Acetic Acid (70:30:1 v/v/v) | Ammonia |

| Detection Wavelength | 280 nm | 520 nm |

| Linearity Range | 400-2000 ng | 1-20 µg/ml |

| Limit of Detection (LOD) | 5 ng | 0.2 µg/ml |

| Limit of Quantitation (LOQ) | 20 ng | 0.6 µg/ml |

| Correlation Coefficient | 0.9993 | Not Specified |

| Average Recovery | Not Specified | 100.58% |

These methods provide the necessary sensitivity and specificity for quality control procedures and stability studies, ensuring that the levels of 4-amino-2-chlorophenol impurity in pharmaceutical products are maintained within acceptable limits. researchgate.netnih.gov

Air Sample Analysis Methods

While specific methodologies for the air analysis of this compound are not extensively detailed in readily available literature, established methods for related chlorophenol compounds can provide a framework for its determination in environmental or occupational settings. cdc.govosha.gov These methods generally involve a two-step process: collection of the analyte from a known volume of air, followed by laboratory analysis of the collected sample. osha.govenv.go.jp

Air sampling is typically performed using a personal sampling pump connected to a sorbent tube containing a solid adsorbent material. cdc.govosha.gov For chlorophenols, materials like silica gel or XAD resins are effective trapping media. cdc.govosha.gov For instance, a validated method for p-chlorophenol uses a silica gel tube, while a method for tetrachlorophenol employs a device with two XAD-7 adsorbent tubes in series. cdc.govosha.gov The choice of adsorbent depends on the physical and chemical properties of the target compound. A known volume of air is drawn through the tube at a controlled flow rate, allowing the airborne chemical to be trapped on the sorbent. cdc.gov

Following sample collection, the analyte is extracted from the adsorbent using a suitable solvent in a process called desorption. cdc.gov For chlorophenols, solvents like acetonitrile or methanol are commonly used. cdc.govosha.gov The resulting solution is then analyzed, typically by high-performance liquid chromatography (HPLC) with UV detection. osha.gov The chromatographic conditions, such as the column type and mobile phase composition, are optimized to achieve separation of the target analyte from other potential components in the sample. cdc.gov

The table below summarizes key aspects of air sampling and analysis methods developed for similar chlorophenol compounds, which could serve as a basis for developing a method for this compound.

Table 2: Air Sampling and Analysis Methods for Related Chlorophenols

| Parameter | Method for p-Chlorophenol cdc.gov | Method for 2,3,4,6-Tetrachlorophenol osha.gov |

|---|---|---|

| Sampling Media | Silica gel sorbent tube | XAD-7 adsorbent tubes (in series) |

| Recommended Air Volume | 1 to 40 Liters | 48 Liters |

| Sampling Flow Rate | 0.05 to 0.2 L/min | 0.2 L/min |

| Sample Preparation | Desorption with 1 mL acetonitrile, followed by addition of 2 mL deionized water. | Desorption with methanol. |

| Analytical Technique | HPLC | HPLC with UV detection |

| Reliable Quantitation Limit | Not Specified | 0.003 mg/m³ |

These methods demonstrate a general strategy for the analysis of airborne phenolic compounds. cdc.govosha.gov Adaptation for this compound would require validation studies to determine optimal parameters such as the most suitable sorbent material, desorption efficiency with various solvents, and specific HPLC conditions for accurate quantification.

Mechanistic Studies in Biological Systems and Environmental Interactions of 4 Amino 2 Chlorophenol

Cellular Responses and Biochemical Modulations

Exposure to 4-Amino-2-chlorophenol (B1200274) elicits distinct cellular responses, primarily characterized by cytotoxicity, particularly in renal cells. The nephrotoxic potential of 4-A2CP has been compared to its parent compound, 4-aminophenol (B1666318) (4-AP), and other chlorinated analogues using isolated renal cortical cells (IRCC) from Fischer 344 rats. nih.govnih.gov Cytotoxicity is typically quantified by measuring the release of lactate (B86563) dehydrogenase (LDH). nih.gov

Studies have demonstrated that the position of the chlorine atom on the aminophenol ring significantly influences toxic potential. The addition of a chlorine atom at the 2-position (to form 4-A2CP) enhances nephrotoxic potential compared to 4-AP. nih.gov

The mechanism of 4-A2CP cytotoxicity involves the generation of free radicals and oxidative stress. nih.govnih.gov This is evidenced by the fact that certain antioxidants can mitigate its toxic effects. Pretreatment of IRCC with antioxidants such as ascorbate (B8700270), glutathione (B108866), and N-acetyl-L-cysteine significantly reduced LDH release following exposure to 4-A2CP. nih.govresearchgate.netnih.gov This suggests that the toxic metabolites of 4-A2CP are created partly via an auto-oxidation process and that oxidative stress is a key component of its mechanism of toxicity. researchgate.net

Below is an interactive data table summarizing the effects of various inhibitors and antioxidants on 4-A2CP-induced cytotoxicity in isolated rat renal cortical cells.

| Compound Class | Agent | Target Enzyme/Process | Effect on 4-A2CP Cytotoxicity | Reference |

| CYP Inhibitor | Piperonyl Butoxide | General CYP inhibitor | Partial protection | nih.gov |

| CYP Inhibitor | Metyrapone | CYP inhibitor | Ineffective | nih.govresearchgate.net |

| FMO Inhibitor | Methimazole | Flavin Monooxygenase | Ineffective | nih.govresearchgate.net |

| FMO Inhibitor | N-octylamine | Flavin Monooxygenase | Ineffective | nih.govresearchgate.net |

| Peroxidase Inhibitor | Mercaptosuccinic acid | Peroxidase | Significant protection | nih.govnih.gov |

| COX Inhibitor | Indomethacin | Cyclooxygenase | Significant protection | nih.gov |

| Antioxidant | Ascorbate | Free radical scavenger | Protection | nih.govresearchgate.netnih.gov |

| Antioxidant | Glutathione | Antioxidant, conjugation | Protection | nih.govresearchgate.netnih.gov |

| Antioxidant | N-acetyl-L-cysteine | Glutathione precursor | Protection | nih.govresearchgate.netnih.gov |

| Iron Chelator | Deferoxamine | Iron chelation | Ineffective | nih.govnih.gov |

Impact on Organic Ion Accumulation and Transport Systems in Isolated Cells

The interaction of xenobiotics with cellular transport systems is a critical aspect of their biological activity. For compounds like 4-Amino-2-chlorophenol, understanding their influence on organic ion transport is key to elucidating their mechanism of action. Studies on related organic anions, such as Chlorophenol Red, in isolated biological systems have shown that their accumulation is a mediated process. nih.gov This transport is indicative of active secretion mechanisms within the cells. nih.gov

Research suggests that the transport of such organic anions is likely facilitated by specific protein families. The candidates for the basolateral entry step into the cells include members of the Organic Anion Transporter (Oat) and/or Organic Anion Transporter Polypetide (Oatp) families. nih.gov The driving force for this transport is thought to be provided by apical H+ and basal Na+/K+ pumps, which create the necessary electrochemical gradients. nih.gov While direct studies detailing the specific interaction of 4-Amino-2-chlorophenol with these transporters are limited, the behavior of analogous chlorophenol compounds provides a framework for its likely cellular uptake and accumulation mechanisms. The process is sensitive to inhibitors like probenecid, further supporting the involvement of carrier-mediated transport systems. nih.gov

Effects on Pyruvate-Stimulated Gluconeogenesis in Cellular Systems

Gluconeogenesis is a vital metabolic pathway for the synthesis of glucose from non-carbohydrate precursors, with pyruvate (B1213749) being a key substrate. nih.govnih.gov This process is particularly crucial in the liver and kidneys to maintain blood glucose levels during periods of fasting. nih.gov The pathway involves a series of enzymatic steps that convert pyruvate into glucose, utilizing precursors like lactate, glycerol (B35011), and certain amino acids. nih.govbiorxiv.org

Alterations in Cellular Membrane Integrity and Enzyme Leakage

The cytotoxicity of 4-Amino-2-chlorophenol has been evaluated in vitro using isolated renal cortical cells (IRCC) from Fischer 344 rats. nih.govnih.gov A primary indicator of cellular injury and loss of membrane integrity is the release of intracellular enzymes into the surrounding medium. nih.govnih.gov In these studies, lactate dehydrogenase (LDH) leakage was utilized as a quantitative measure of cytotoxicity. nih.govnih.gov

Incubation of IRCC with 4-Amino-2-chlorophenol resulted in a concentration-dependent increase in LDH release, confirming its cytotoxic effects and its ability to compromise the integrity of the cellular membrane. nih.govnih.gov This damage to the plasma membrane is a significant event in the progression of cell death induced by the compound.

Mechanisms of Antioxidant Attenuation of Cellular Perturbations

The role of oxidative stress in the cytotoxicity of 4-Amino-2-chlorophenol is supported by studies involving antioxidants. nih.gov The bioactivation of aminophenols can lead to the formation of reactive oxygen species (ROS) and arylating metabolites, which contribute to cellular damage. nih.gov

Pretreatment of isolated renal cortical cells with certain antioxidants has been shown to mitigate the damage caused by 4-Amino-2-chlorophenol. nih.govnih.gov Notably, ascorbate, glutathione, and N-acetyl-L-cysteine were effective in reducing cytotoxicity. nih.govnih.gov Glutathione pretreatment completely attenuated the toxic effects, while N-acetyl-L-cysteine was partially protective. nih.gov The protective effect of ascorbate supports a mechanism involving free radicals. nih.gov Conversely, other antioxidants such as α-tocopherol and N,N'-diphenyl-p-phenylenediamine (DPPD) did not provide protection. nih.govnih.gov These findings indicate that free radicals play a role in the cytotoxicity of 4-Amino-2-chlorophenol and that maintaining cellular glutathione levels is a key defense mechanism. nih.gov

| Antioxidant | Effect on 4-A2CP Cytotoxicity | Supporting Evidence |

|---|---|---|

| Ascorbate | Reduced | Supports a free radical component in the mechanism of cytotoxicity. nih.gov |

| Glutathione | Completely Attenuated | Highlights the importance of maintaining glutathione levels for protection. nih.gov |

| N-acetyl-L-cysteine | Partially Protective | Provides cysteine for glutathione synthesis, offering partial protection. nih.gov |

| α-tocopherol | No Attenuation | Failed to reduce cytotoxicity in the experimental model. nih.govnih.gov |

| DPPD | No Attenuation | Failed to reduce cytotoxicity in the experimental model. nih.govnih.gov |

Comparative Mechanistic Studies with Isomeric and Analogous Aminophenols

The nephrotoxic potential of aminophenols is significantly influenced by the number and position of chloro groups on the aromatic ring. nih.gov A comparative study using isolated renal cortical cells evaluated the cytotoxicity of 4-Amino-2-chlorophenol (4-A2CP) against its parent compound, 4-aminophenol (4-AP), and other chlorinated analogs. nih.govnih.gov

The results established a clear structure-toxicity relationship. The order of decreasing nephrotoxic potential was found to be: 4-amino-2,6-dichlorophenol (B1218435) (4-A2,6DCP) > 4-amino-2-chlorophenol (4-A2CP) > 4-aminophenol (4-AP) > 4-amino-3-chlorophenol (B108459) (4-A3CP). nih.govnih.gov This demonstrates that adding a chloro group at the 2-position enhances nephrotoxicity relative to 4-AP, and adding a second chloro group at the 6-position enhances it further. nih.gov In contrast, placing a chloro group at the 3-position, adjacent to the amino group, results in a compound with reduced cytotoxicity compared to 4-AP. nih.gov These results underscore the critical role of substituent positioning in determining the biological activity of these compounds. nih.govnih.gov

| Compound | Relative Nephrotoxic Potential |

|---|---|

| 4-amino-2,6-dichlorophenol (4-A2,6DCP) | Highest |

| 4-amino-2-chlorophenol (4-A2CP) | High |

| 4-aminophenol (4-AP) | Moderate |

| 4-amino-3-chlorophenol (4-A3CP) | Lowest |

Exploration of Antimicrobial Activity Mechanisms

Chlorophenols as a class of compounds are recognized for their bactericidal and fungicidal properties. researchgate.net While specific studies on the antimicrobial action of 4-Amino-2-chlorophenol are not widely detailed, the mechanisms of other antimicrobial agents can provide a basis for potential modes of action.

General antimicrobial mechanisms often involve the disruption of cellular integrity and function. mdpi.com Plausible mechanisms for a compound like 4-Amino-2-chlorophenol could include:

Membrane Disruption: Direct interaction with the microbial cell wall and plasma membrane could lead to destabilization, increased permeability, and subsequent leakage of essential intracellular contents. mdpi.com

Generation of Reactive Oxygen Species (ROS): Similar to its effects in mammalian cells, the compound could induce oxidative stress within microbial cells, leading to damage of lipids, proteins, and DNA. mdpi.com

Enzyme Inhibition: The compound could interfere with the activity of essential microbial enzymes, disrupting critical metabolic pathways necessary for survival.

These potential mechanisms are extrapolated from the known activities of other antimicrobial compounds and the established cytotoxic effects of 4-Amino-2-chlorophenol in other biological systems. nih.govmdpi.com Further research is needed to specifically identify the antimicrobial mechanisms of this compound.

Environmental Chemistry and Degradation Pathways of 4 Amino 2 Chlorophenol

Abiotic Transformation Processes

Abiotic transformation refers to the degradation of a chemical compound through non-biological pathways, such as reactions with light (photolysis) or water (hydrolysis). These processes are crucial in determining the initial fate of 4-Amino-2-chlorophenol (B1200274) upon its release into the environment.

Specific studies on the direct photolytic degradation of 4-Amino-2-chlorophenol are not extensively detailed in the reviewed literature. However, significant research on the photocatalytic degradation of the related compound 4-chlorophenol (B41353) (4-CP) provides insight into potential transformation pathways under the influence of light, particularly in the presence of a semiconductor photocatalyst like titanium dioxide (TiO₂).

In such systems, irradiation with UV light generates highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH), which are powerful oxidizing agents. The degradation mechanism for 4-CP, which may share similarities with 4-Amino-2-chlorophenol, involves the following key steps:

Hydroxylation: The aromatic ring is attacked by hydroxyl radicals, leading to the formation of hydroxylated intermediates. For 4-CP, a major intermediate is 4-chlorocatechol (B124253). researchgate.net

Ring Cleavage: Subsequent attacks by ROS lead to the opening of the aromatic ring, forming various aliphatic carboxylic acids.

Mineralization: These smaller organic molecules are further oxidized, ultimately leading to the formation of carbon dioxide (CO₂), water (H₂O), and chloride ions (Cl⁻).

The major intermediate formed during the TiO₂-mediated photocatalytic degradation of 4-chlorocatechol is 5-chloro-1,2,4-benzenetriol, indicating that hydroxylation is a primary transformation step. researchgate.net While the amino group on 4-Amino-2-chlorophenol would influence the reaction kinetics and intermediate products, the fundamental mechanism of oxidative attack by photogenerated species is expected to be a relevant abiotic degradation pathway.

Specific kinetic data on the hydrolysis of 4-Amino-2-chlorophenol is limited in scientific literature. However, the stability of aminophenols in aqueous environments is known to be influenced by their susceptibility to oxidation, a process that can occur abiotically. Aminophenol isomers, particularly 2-aminophenol (B121084) and 4-aminophenol (B1666318), are unstable in the presence of air and light, readily undergoing oxidation to form colored products. nih.gov As 4-Amino-2-chlorophenol is a derivative of 4-aminophenol, it is expected to exhibit similar instability in aerobic aqueous environments. nih.gov This oxidative degradation is an important abiotic transformation pathway, distinct from simple hydrolysis, that contributes to its natural attenuation. The process can lead to polymerization and the formation of more complex structures.

Biotransformation and Biodegradation by Microorganisms

Biotransformation is a key process in the environmental breakdown of 4-Amino-2-chlorophenol. Various microorganisms have evolved metabolic pathways to utilize chlorinated aromatic compounds as a source of carbon and energy, leading to their complete mineralization.

The aerobic biodegradation of 4-Amino-2-chlorophenol (also known as 4-chloro-2-aminophenol, 4C2AP) has been notably studied in the Gram-negative bacterium Burkholderia sp. RKJ 800. This strain is capable of utilizing 4C2AP as its sole source of carbon and energy, degrading it with the corresponding release of chloride and ammonium (B1175870) ions. nih.gov The degradation pathway initiated by this bacterium represents a novel route for the breakdown of chloroaminophenols. nih.govresearchgate.net

The degradation process begins with an enzymatic attack that transforms the parent molecule into key intermediates, which are then funneled into central metabolic pathways. The ability of Burkholderia sp. RKJ 800 to effectively degrade 4C2AP in soil microcosm studies highlights its potential for use in the bioremediation of contaminated sites. nih.gov

The metabolic pathway for the degradation of 4-Amino-2-chlorophenol in Burkholderia sp. RKJ 800 has been elucidated through the identification of its metabolic byproducts using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). nih.gov The initial step involves the conversion of 4-Amino-2-chlorophenol into 4-chlorocatechol. nih.govgfredlee.com This intermediate is then processed further, leading to the cleavage of the aromatic ring.

The key identified intermediates in this pathway are detailed in the table below. nih.gov

| Intermediate Compound | Chemical Formula | Role in Pathway |

| 4-Chlorocatechol | C₆H₅ClO₂ | Primary intermediate formed by the deamination of 4-Amino-2-chlorophenol. |

| 3-Chloro-cis,cis-muconate | C₆H₅ClO₄ | Product of the aromatic ring cleavage of 4-chlorocatechol. |

The identification of these metabolites was crucial in proposing a novel degradation pathway for 4-Amino-2-chlorophenol. nih.gov

The biodegradation of 4-Amino-2-chlorophenol and related chlorophenols is driven by specific enzymes produced by microorganisms. In the case of Burkholderia sp. RKJ 800, two key enzymes have been identified that catalyze the initial steps of the degradation pathway. nih.gov

| Enzyme | Function | Substrate | Product |

| 4C2AP-deaminase | Catalyzes the removal of the amino group (deamination) and its replacement with a hydroxyl group. | 4-Amino-2-chlorophenol | 4-Chlorocatechol |

| 4-Chlorocatechol 1,2-dioxygenase | Catalyzes the ortho-cleavage of the aromatic ring by incorporating two atoms of oxygen. | 4-Chlorocatechol | 3-Chloro-cis,cis-muconate |

The action of these enzymes is sequential. The deaminase first converts the parent compound into a catechol derivative. Subsequently, the dioxygenase cleaves the aromatic ring between the two hydroxyl groups, a critical step that removes the aromaticity of the compound and facilitates further degradation. nih.gov

More broadly, the enzymatic degradation of chlorophenols by other microorganisms often involves enzymes such as peroxidases and laccases. nih.gov For example, soybean peroxidase can catalyze the biodegradation of chlorophenols in the presence of hydrogen peroxide. nih.gov These enzymes are oxidoreductases that generate reactive radical species, which then attack the chlorophenol molecule, initiating its breakdown.

Influence of Environmental Parameters on Biodegradation Kinetics

The rate at which 4-amino-2-chlorophenol is biodegraded in the environment is not static; it is significantly influenced by a variety of ambient parameters. The kinetics of microbial degradation are sensitive to factors such as pH, temperature, nutrient availability, and the presence of other organic compounds that can serve as co-substrates. While specific kinetic studies on 4-amino-2-chlorophenol are limited, extensive research on closely related chlorophenolic compounds, such as 4-chlorophenol, provides critical insights into these dependencies.

Microbial consortia have demonstrated the ability to degrade chlorophenols over a wide range of pH and temperature conditions. researchgate.net However, optimal degradation rates are typically observed within specific ranges that align with the metabolic optima of the degrading microorganisms. The availability of essential nutrients, particularly nitrogen and phosphorus, is crucial for microbial growth and enzymatic activity. Studies on 4-chlorophenol have shown that a lack of inorganic nutrients can limit biodegradation rates in aquatic environments. nih.gov

Furthermore, the presence of additional carbon sources can have a significant impact. For instance, the addition of substances like glycerol (B35011) and yeast extract has been found to enhance the degradation efficiency of 4-chlorophenol, suggesting a co-metabolic process where the presence of an easily degradable substrate stimulates the breakdown of the more complex target compound. researchgate.net The initial concentration of 4-amino-2-chlorophenol is also a critical factor, as high concentrations can be inhibitory to microbial life, a phenomenon observed in the degradation of other chlorophenols. mdpi.comresearchgate.net Adaptation of the microbial community through repeated exposure can also lead to faster degradation rates over time. nih.gov

Table 1: Influence of Key Environmental Parameters on the Biodegradation Kinetics of Chlorophenols

| Parameter | Influence on Biodegradation Rate | Research Findings Summary |

|---|---|---|

| pH | Optimal range exists for microbial enzymatic activity. | Bacterial consortia can degrade related chlorophenols over a wide pH range, but kinetics are pH-dependent. researchgate.net |

| Temperature | Affects microbial metabolism and enzyme kinetics. | Degradation is possible under a range of temperatures, with an optimal point for maximum efficiency. researchgate.net |

| Nutrient Availability | Essential for microbial growth and sustaining degradation. | Lack of inorganic nutrients (e.g., nitrogen, phosphorus) can be a limiting factor for biodegradation in marine ecosystems. nih.gov |

| Co-substrates | Can enhance degradation through co-metabolism. | Addition of glycerol and yeast extract has been shown to improve the mineralization rate of 4-chlorophenol. researchgate.net |

| Substrate Concentration | Can be inhibitory at high levels. | High initial concentrations of chlorophenols can inhibit the specific growth rate of degrading microorganisms. mdpi.com |

| Microbial Adaptation | Acclimation of microbial communities enhances degradation. | Faster degradation rates were observed after repeated additions of 4-chlorophenol to marine enclosures. nih.gov |

Environmental Fate Modeling and Transport Dynamics

Environmental fate models are computational tools used to predict the distribution, transformation, and ultimate fate of chemicals released into the environment. taylorfrancis.com These models integrate a chemical's physical-chemical properties with characteristics of the environmental compartments (air, water, soil, sediment, biota) to simulate its movement and persistence. For a compound like 4-amino-2-chlorophenol, such models are invaluable for assessing potential exposure and environmental risk.

A typical fate and transport model would consider several key processes:

Advection and Dispersion: The movement of the chemical with the bulk flow of water or air.

Volatilization: The transfer from water or soil to the atmosphere, governed by the Henry's Law constant.

Sorption: The partitioning of the chemical between the water column and solid phases like soil or sediment, described by the soil-water partition coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc).

Degradation: The breakdown of the chemical through biological or chemical processes (e.g., biodegradation, photolysis), quantified by degradation rate constants.

Bioaccumulation: The uptake and concentration of the chemical in living organisms.

By simulating these processes, models can provide quantitative estimates of the concentration of 4-amino-2-chlorophenol in different environmental media over time. For example, a water quality model applied to a lake system could predict the concentrations in the water column, sediment, and various trophic levels of fish, providing a direct link between industrial discharge and ecological exposure. taylorfrancis.com The accuracy of these models is highly dependent on the quality of the input data, which includes the chemical's properties and the specific characteristics of the receiving environment.

Influence of pH on Speciation and Mobility in Soil and Water Systems

The environmental mobility of 4-amino-2-chlorophenol is profoundly influenced by pH due to its amphoteric nature, possessing both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. The pH of the surrounding soil and water dictates the compound's ionic form, or speciation, which in turn governs its interaction with soil particles and its solubility in water. researchgate.net

In acidic conditions (low pH): The amino group (-NH2) is likely to be protonated, forming a positively charged cation (-NH3+). This cationic form can readily bind to negatively charged soil components, such as clay minerals and organic matter, through cation exchange. This electrostatic attraction reduces its mobility in the soil and water column.

In neutral conditions: The compound may exist as a neutral molecule or a zwitterion. In this state, its sorption to soil is less influenced by electrostatic interactions and more by partitioning into soil organic matter, a process driven by its hydrophobicity. researchgate.net

In alkaline conditions (high pH): The phenolic hydroxyl group (-OH) is likely to be deprotonated, forming a negatively charged phenolate (B1203915) anion (-O-). This anionic form is repelled by the predominantly negative charges of soil surfaces, leading to decreased sorption and, consequently, increased mobility in soil porewater and groundwater. researchgate.net

Research on other chlorophenols has demonstrated that adsorption to soil minerals like kaolinite (B1170537) is dominated by the neutral, protonated species, with negligible binding observed for the anionic, deprotonated form. researchgate.net Therefore, an increase in pH above the pKa of the phenolic group is expected to significantly enhance the transport of 4-amino-2-chlorophenol through the soil profile and into aquatic systems.

Table 2: pH-Dependent Speciation of 4-Amino-2-chlorophenol and its Effect on Environmental Mobility

| pH Range | Dominant Species | Charge | Interaction with Soil | Environmental Mobility |

|---|---|---|---|---|

| Acidic (pH < pKa of amine) | Cationic (protonated amine) | Positive (+) | Strong sorption via cation exchange | Low |

| Near-Neutral | Neutral Molecule / Zwitterion | Neutral (0) | Partitioning into organic matter | Moderate |

| Alkaline (pH > pKa of phenol) | Anionic (deprotonated phenol) | Negative (-) | Electrostatic repulsion from soil | High |

Assessment of Persistence and Bioconcentration Potential

The persistence of a chemical refers to the length of time it remains in the environment before being broken down. For 4-amino-2-chlorophenol, persistence is primarily determined by its susceptibility to biodegradation and, to a lesser extent, abiotic degradation processes like photolysis. Studies on similar, less complex chlorophenols have shown that they can be degraded in aquatic environments over periods ranging from days to weeks. For instance, 4-chlorophenol has been observed to disappear from marine enclosures within 5 to 23 days, indicating it is generally less persistent than more highly chlorinated phenols. nih.gov This suggests that 4-amino-2-chlorophenol is likely to be non-persistent to moderately persistent, depending on the environmental conditions and the presence of adapted microbial populations.

Bioconcentration is the process by which a chemical's concentration in an aquatic organism exceeds its concentration in the surrounding water. The potential for a chemical to bioconcentrate is often estimated using its octanol-water partition coefficient (Kow), expressed as log Kow. A higher log Kow value indicates greater lipid solubility and a higher tendency to accumulate in the fatty tissues of organisms. epa.gov Chemicals with a log Kow value between 5 and 6 are generally considered to have a high potential for bioconcentration. epa.gov The computed log Kow for 4-amino-2-chlorophenol is approximately 1.8. nih.gov This relatively low value suggests that the compound has a low affinity for partitioning into lipids. Consequently, the bioconcentration potential of 4-amino-2-chlorophenol in aquatic organisms is predicted to be low.

Table 3: Assessment of Persistence and Bioconcentration Potential for 4-Amino-2-chlorophenol

| Parameter | Value / Finding | Interpretation |

|---|---|---|

| Persistence | Related chlorophenols degrade in days to weeks. nih.gov | Likely to be non-persistent to moderately persistent, depending on environmental conditions. |

| Log Kow | ~1.8 (Computed) nih.gov | Indicates low lipid solubility. |

| Bioconcentration Potential | Low | The low Log Kow value suggests the compound is unlikely to accumulate significantly in the tissues of aquatic organisms. epa.gov |

Applications in Advanced Chemical Synthesis and Materials Science Utilizing 4 Amino 2 Chlorophenol

Role as a Precursor in Fine Chemical and Pharmaceutical Intermediates

4-Amino-2-chlorophenol (B1200274) is a valuable precursor in the field of organic synthesis, primarily utilized for creating more complex molecules for the pharmaceutical and fine chemical industries. nbinno.compubcompare.ai Its reactivity allows it to be a foundational component in the development of various organic compounds. nbinno.com The presence of multiple reactive sites on the molecule enables a wide range of chemical transformations, making it an ideal starting material for multi-step syntheses. nbinno.com This versatility is crucial for producing active pharmaceutical ingredients (APIs) and other high-value chemical products. bjcop.in

In the pharmaceutical sector, 4-Amino-2-chlorophenol is a well-established intermediate in the synthesis of certain muscle relaxants. google.com Notably, it is a key component in the manufacturing pathway of Chlorzoxazone (B1668890), a centrally-acting muscle relaxant. google.com The synthesis process leverages the structure of 4-Amino-2-chlorophenol to construct the final, biologically active molecule.

Utility in Dyestuff and Pigment Manufacturing

The compound has significant applications in the dye and pigment industry due to its halogenated aromatic structure. bjcop.in It serves as an important intermediate for a range of dyes. google.com Research and industrial applications have demonstrated its role in the synthesis of specific colorants, including:

Acidic medium palm fibre RH google.com

Acid complexing purple 5RN google.com

Active ash K-4BR google.com

Active ash M-4R google.com

Reactive black M-2R google.com

Its chemical nature allows it to be a precursor in the production of azo dyes, which are widely used for coloring textiles, leather, and paper products.

Building Block in Agrochemical Synthesis

The utility of 4-Amino-2-chlorophenol extends to the agricultural sector, where it functions as a critical building block in the synthesis of various agrochemicals. bjcop.ingoogle.com Its derivatives are integral to the production of compounds designed to protect crops and enhance agricultural output.

The application of 4-Amino-2-chlorophenol in agrochemicals is extensive, serving as an important intermediate for more than ten different pesticide compounds. google.com It is a foundational precursor for the synthesis of a variety of products, including herbicides, fungicides, and insecticides. bjcop.in Chloroanilines, the class of compounds to which 4-Amino-2-chlorophenol belongs, are widely used in the manufacture of pesticides. nih.gov

Integration into Novel Polymer and Advanced Material Systems (e.g., Polyimides)

In the realm of materials science, aminophenol derivatives are explored for creating new materials with specific, high-performance properties. Related compounds, such as 4-Amino-2,6-dichlorophenol (B1218435), are incorporated into specialty polymers and resins to enhance their thermal and chemical resistance. bjcop.in While direct large-scale application in polyimides is not extensively documented in public literature, the fundamental structure of aminophenols makes them suitable candidates for monomers in the synthesis of advanced polymers. Research into halogenated aminophenols continues to explore their potential in materials science for creating novel polymers and electronic chemicals.

Interactive Data Tables

Table 1: Summary of Applications for 4-Amino-2-chlorophenol

| Sector | Application Area | Specific Examples/Products | References |

| Pharmaceuticals | Precursor for Muscle Relaxants | Chlorzoxazone | google.com |

| Dyestuffs & Pigments | Intermediate for Dyes | Acidic medium palm fibre RH, Acid complexing purple 5RN, Reactive black M-2R | google.com |

| Agrochemicals | Building block for Pesticides | Herbicides, Fungicides, Insecticides | bjcop.ingoogle.com |

| Materials Science | Component in Specialty Polymers | Used in resins for enhanced thermal and chemical resistance | bjcop.in |

Computational and Theoretical Investigations of 4 Amino 2 Chlorophenol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Amino-2-chlorophenol (B1200274) hydrochloride. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 4-Amino-2-chlorophenol hydrochloride, the MEP would show negative potential around the oxygen and chlorine atoms, while the protonated amino group and the hydrogen of the hydroxyl group would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other chemical species.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Predicted Influence on this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Lowered by the electron-withdrawing -NH3+ group, reducing electron-donating tendency compared to the free base. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Influenced by the substituents, indicating sites for nucleophilic attack. |